molecular formula C8H5FN2O B2390818 5-Fluoroquinoxalin-2-ol CAS No. 55687-16-6

5-Fluoroquinoxalin-2-ol

Cat. No. B2390818
CAS RN: 55687-16-6
M. Wt: 164.139
InChI Key: QQUYDLGJURPFCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoroquinoxalin-2-ol is a chemical compound with the formula C8H5FN2O. It has a molecular weight of 164.14 .

Mechanism of Action

The mechanism of action of 5-Fluoroquinoxalin-2-ol is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins that are involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. It has been shown to exhibit anti-inflammatory, antibacterial, and anticancer activities. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential use as a chemotherapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Fluoroquinoxalin-2-ol in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, its potential applications in various fields of research make it a versatile compound for scientific investigations. However, one of the limitations is its potential toxicity, which may require caution when handling and disposing of the compound.

Future Directions

There are several future directions for the research on 5-Fluoroquinoxalin-2-ol. One of the areas of interest is the development of new synthetic routes for the compound, which may lead to more efficient and cost-effective methods for its production. Another area of interest is the investigation of its potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 5-Fluoroquinoxalin-2-ol can be achieved through various methods. One of the commonly used methods is the reaction between 2-nitroaniline and 1,2-diketone in the presence of a reducing agent. This method yields this compound in good yields with high purity. Other methods include the reaction between 2-chloroaniline and ethyl acetoacetate, and the reaction between 2-nitroaniline and ethyl acetoacetate in the presence of a catalyst.

Scientific Research Applications

5-Fluoroquinoxalin-2-ol has potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and bacterial infections. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In material science, it has been explored for its potential use as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

5-fluoro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-5-2-1-3-6-8(5)10-4-7(12)11-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUYDLGJURPFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.